4-(4-Methanesulfonylpiperazin-1-yl)-6,7-dimethoxyquinazoline
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Overview
Description
4-(4-Methanesulfonylpiperazin-1-yl)-6,7-dimethoxyquinazoline is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methanesulfonylpiperazine and dimethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonylpiperazin-1-yl)-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methanesulfonylpiperazine: The methanesulfonylpiperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methanesulfonylpiperazin-1-yl)-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, methanesulfonyl chloride, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.
Scientific Research Applications
4-(4-Methanesulfonylpiperazin-1-yl)-6,7-dimethoxyquinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe in various biological assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methanesulfonylpiperazin-1-yl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it can modulate their activity and affect downstream signaling events, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-(4-Methanesulfonylpiperazin-1-yl)-6,7-dimethoxyquinazoline stands out due to its unique quinazoline core and the presence of both methanesulfonylpiperazine and dimethoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20N4O4S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(4-methylsulfonylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C15H20N4O4S/c1-22-13-8-11-12(9-14(13)23-2)16-10-17-15(11)18-4-6-19(7-5-18)24(3,20)21/h8-10H,4-7H2,1-3H3 |
InChI Key |
FRRASNRQRDVLJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)S(=O)(=O)C)OC |
Origin of Product |
United States |
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